![molecular formula C17H25N3O2S B2840389 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203222-65-4](/img/structure/B2840389.png)
1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains a benzimidazole core, a piperidine ring, and a butylsulfonyl group . Benzimidazole derivatives are present in more than twenty classes of pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole core is a bicyclic heterocycle consisting of fused benzene and imidazole rings. The piperidine ring is a six-membered ring with one nitrogen atom. The butylsulfonyl group contains a sulfur atom bonded to an oxygen atom and a butyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The benzimidazole core, the piperidine ring, and the butylsulfonyl group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
- Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Their synthesis has been widely explored due to their prevalence in pharmaceuticals and alkaloids . Researchers investigate the design, synthesis, and optimization of piperidine-based drugs for various therapeutic applications.
- Piperine, a naturally occurring piperidine-based compound found in plants of the Piperaceae family, exhibits potent antioxidant activity. Its ability to scavenge free radicals contributes to its potential health benefits . Further studies explore similar antioxidant properties in related piperidine derivatives.
- Structurally simple synthetic 1,4-disubstituted piperidines have been evaluated for their antimalarial efficacy. Researchers seek novel, safe, and effective antimalarial molecules, especially in light of emerging resistance to existing treatments . The compound’s structural features may offer insights for future drug development.
- Piperidine derivatives participate in various catalytic reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions enable the efficient synthesis of substituted piperidines, making them valuable substrates for organic chemistry research .
Medicinal Chemistry and Drug Design
Antioxidant Properties
Antimalarial Research
Catalysis and Organic Synthesis
Wirkmechanismus
Target of Action
The primary target of the compound 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole, also known as 1-{[1-(butane-1-sulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole, is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to it . This binding is facilitated by the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in the compound, which was identified as a binder of NLRP3 . The interaction between the compound and the NLRP3 inflammasome results in the inhibition of the inflammasome’s activity .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. When the NLRP3 inflammasome is activated, it leads to the production of pro-inflammatory cytokines, such as IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the release of these cytokines, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and the release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound could potentially be used as a therapeutic agent for diseases associated with NLRP3 inflammasome activation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-3-12-23(21,22)20-10-8-15(9-11-20)13-19-14-18-16-6-4-5-7-17(16)19/h4-7,14-15H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSQDGHPJVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.